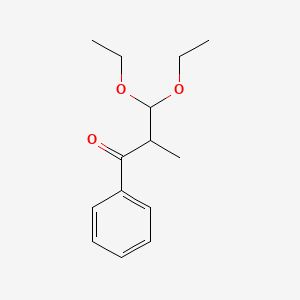![molecular formula C15H13NO5S B14428585 4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol CAS No. 82635-25-4](/img/structure/B14428585.png)
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol is an organic compound with a complex structure that includes a methyl group, a nitrophenyl group, and an ethenesulfonyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then subjected to a sulfonylation reaction with ethenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-nitrophenyl isothiocyanate
- 4-Methyl-2-nitrophenyl isocyanate
- 4-Methyl-2-nitrophenol
Uniqueness
4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol is unique due to the presence of both the ethenesulfonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specialized applications.
Propiedades
Número CAS |
82635-25-4 |
|---|---|
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
4-methyl-2-[2-(4-nitrophenyl)ethenylsulfonyl]phenol |
InChI |
InChI=1S/C15H13NO5S/c1-11-2-7-14(17)15(10-11)22(20,21)9-8-12-3-5-13(6-4-12)16(18)19/h2-10,17H,1H3 |
Clave InChI |
OZMAGMUPNUGBSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



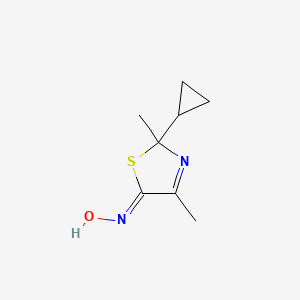
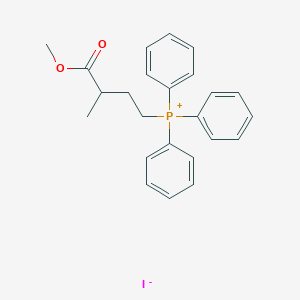
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
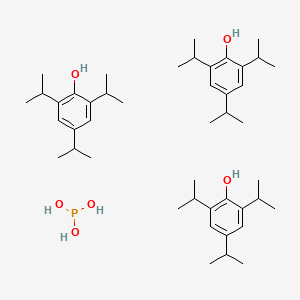
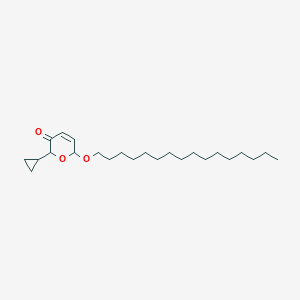
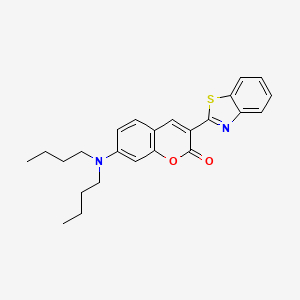
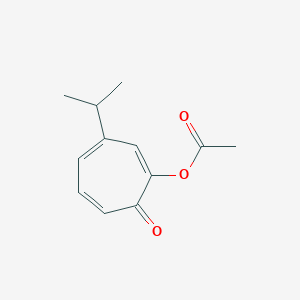
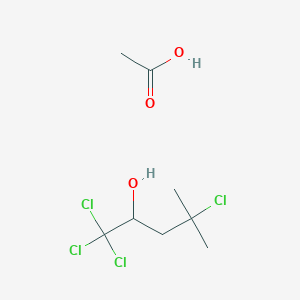
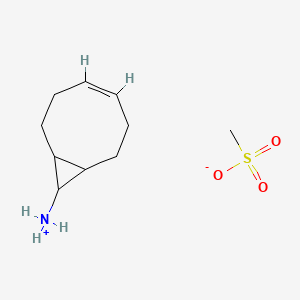
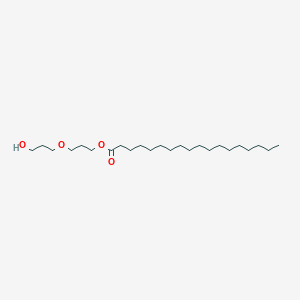
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
